1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine is an organic compound characterized by the presence of two methoxyphenyl groups attached to a butane backbone with diamine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate, followed by reduction to yield the desired diamine compound. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can further modify the diamine groups, potentially forming secondary or tertiary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., ethanol, methanol), and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s diamine functionality makes it a potential candidate for studying enzyme interactions and inhibition.
Industry: The compound can be used in the synthesis of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The diamine groups can form hydrogen bonds or ionic interactions with active sites, potentially inhibiting or modulating the activity of target proteins. The methoxyphenyl groups may enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(4-chlorophenyl)-3-methylbutane-1,2-diamine
- 1,1-Bis(4-methylphenyl)-3-methylbutane-1,2-diamine
- 1,1-Bis(4-fluorophenyl)-3-methylbutane-1,2-diamine
Uniqueness
1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15/h5-13,18H,20-21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYGPMAMBXJESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578844 |
Source
|
Record name | 1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201611-56-5 |
Source
|
Record name | 1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.